

# Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Larsucosterol Sodium** (formerly DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator under investigation for the treatment of severe alcohol-associated hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates gene expression involved in critical cellular pathways, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

## **Mechanism of Action**

Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcoholassociated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to reverse this hypermethylation, thereby restoring the expression of genes involved in reducing inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]





Click to download full resolution via product page

Caption: Proposed mechanism of action of Larsucosterol Sodium.

# Early-Phase Clinical Trial Data Phase 1 Clinical Trial in Healthy Volunteers



While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold, respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6] This suggests a decreased clearance of the drug in patients with liver impairment.[6]

## Phase 2a Clinical Trial in Alcohol-Associated Hepatitis

A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol in 19 patients with moderate to severe AH.

#### Experimental Protocol:

- Study Design: Open-label, multi-center, dose-escalation.
- Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or severe (MELD score 21-30) alcohol-associated hepatitis.
- Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.
   A second dose was administered 72 hours after the first if the patient remained hospitalized.
- Follow-up: 28 days.
- Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.
- Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and MELD score, and 28-day mortality.





Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial.

#### Quantitative Data Summary:

| Outcome Measure               | Result                                             | Citation |
|-------------------------------|----------------------------------------------------|----------|
| Safety                        | No drug-related serious adverse events.            | [7]      |
| 28-Day Survival               | 100% (19 out of 19 patients).                      | [6]      |
| Pharmacokinetics              | PK profiles were not affected by disease severity. | [6]      |
| Lille Score at Day 7          | .ille Score at Day 7 cout of 18 with samples).     |          |
| Bilirubin Reduction (Day 28)  | Statistically significant reduction from baseline. | [6]      |
| MELD Score Reduction (Day 28) | Statistically significant reduction from baseline. | [6]      |

# Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-Associated Hepatitis

The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of larsucosterol in patients with severe AH.

#### Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.
- Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's discriminant function ≥ 32 and MELD score 21-30).
- Treatment Arms:



- Larsucosterol 30 mg + standard of care (SOC)
- Larsucosterol 90 mg + SOC
- Placebo + SOC (with or without methylprednisolone at investigator's discretion)
- Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the patient was still hospitalized.
- Primary Endpoint: 90-day incidence of mortality or liver transplantation.
- Key Secondary Endpoint: 90-day survival.

#### Quantitative Data Summary:

| Endpoint                                                     | Placebo<br>(n=103)                                            | Larsucosterol<br>30 mg (n=102)   | Larsucosterol<br>90 mg (n=102)   | Citation   |
|--------------------------------------------------------------|---------------------------------------------------------------|----------------------------------|----------------------------------|------------|
| 90-Day Mortality<br>or Liver<br>Transplant (All<br>Patients) | 25 deaths, 4<br>transplants                                   | 15 deaths, 5<br>transplants      | 17 deaths, 8<br>transplants      | [8]        |
| 90-Day Mortality<br>Reduction (All<br>Patients)              | -                                                             | 41% (p=0.068)                    | 35% (p=0.124)                    | [8]        |
| 90-Day Mortality<br>Reduction (U.S.<br>Patients)             | -                                                             | 57% (p=0.014)                    | 58% (p=0.008)                    | [8]        |
| Treatment-<br>Emergent<br>Adverse Events<br>(TEAEs)          | Similar across all groups, mostly related to hepatic disease. | Fewer TEAEs compared to placebo. | Fewer TEAEs compared to placebo. | [1][9][10] |

# Conclusion



Early-phase clinical trials of **larsucosterol sodium** have demonstrated a favorable safety profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase 2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S. patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a Phase 3 registrational trial is planned to confirm these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcoholassociated hepatitis [clival.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 6. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. durect.com [durect.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1145032#early-phase-clinical-trial-data-for-larsucosterol-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com